2-(Pentafluoroethyloxy)ethylamine hydrochloride
Overview
Description
2-(Pentafluoroethyloxy)ethylamine hydrochloride is a useful research compound. Its molecular formula is C4H7ClF5NO and its molecular weight is 215.55. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Halogen-substituted imidazoline derivatives, closely related to the fluorinated ethylamine structures, have been studied for their role as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds, including those with fluoride substitutions, show promising inhibitive performance due to their interaction with metal surfaces and potential utility in industrial applications (Zhang et al., 2015).
Gas Sensing
Research on ethylamine derivatives has also explored their applications in gas sensing. For example, a study involving ethylamine gas sensing based on intermolecular charge-transfer complexation demonstrated the potential for fast and reversible gas detection, indicating a promising area for environmental monitoring and safety applications (Lee et al., 2012).
Synthesis and Labeling
In the field of radiopharmaceuticals, tritium-labeled ethylamine derivatives have been synthesized for use in human ADME (Absorption, Distribution, Metabolism, and Excretion) studies. These derivatives, including [1,2-3H]ethylamine hydrochloride, are crucial for developing and studying new drugs by tracking their distribution and metabolism in the body (Hong et al., 2008).
Chemical Capture and Absorption
The innovative use of ethylamine hydrochloride in the formulation of low-viscosity deep eutectic solvents (DESs) for the capture of ammonia demonstrates an important environmental application. These solvents offer a dual-site capture mechanism for NH3, showing high absorption capacities which could be beneficial for air purification and industrial emission control (Jiang et al., 2020).
Properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethoxy)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F5NO.ClH/c5-3(6,7)4(8,9)11-2-1-10;/h1-2,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBGRLAPITYELA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)(F)F)(F)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.